5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized using sulfur and a base, such as sodium ethoxide, to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[3-(dimethylamino)phenyl]-4-propyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethylamino group and the ethyl substituent on the triazole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Biological Activity
5-[3-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No: 869951-05-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
- Molecular Formula : C₁₂H₁₆N₄S
- Molecular Weight : 248.35 g/mol
- Structure : The compound features a triazole ring with a thiol group which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of triazole-thiol compounds have shown promising results against various cancer cell lines.
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
This compound | Melanoma IGR39 | 6.2 | Induces apoptosis |
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Triple-negative breast cancer MDA-MB-231 | 34.34 | Inhibits cell migration |
Various triazole derivatives | Colon carcinoma HCT-116 | 27.3 | Cell cycle arrest |
The antitumor effects are primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell migration in malignant cells .
Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory properties. Research indicates that compounds similar to this compound can reduce inflammation markers in vitro and in vivo.
Mechanisms of Action :
- Inhibition of pro-inflammatory cytokines.
- Modulation of NF-kB signaling pathways.
- Reduction of oxidative stress markers.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Candida albicans | 25 μg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives, including:
- Cytotoxicity Studies : A study demonstrated that compounds derived from the triazole scaffold exhibited selective cytotoxicity towards cancer cells while sparing non-malignant cells .
- Mechanistic Studies : Research on the mechanism of action revealed that triazole-thiol compounds could disrupt mitochondrial function in cancer cells leading to increased apoptosis .
- Comparative Studies : Comparative analysis with existing chemotherapeutic agents showed that certain derivatives had lower IC₅₀ values than conventional drugs like 5-FU, indicating a stronger potency against specific cancer types .
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-4-16-11(13-14-12(16)17)9-6-5-7-10(8-9)15(2)3/h5-8H,4H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWJNRXGNKDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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